molecular formula C19H25FN2O3 B2824114 tert-Butyl (1R*,4R*)-4-(6-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate CAS No. 1439902-97-2

tert-Butyl (1R*,4R*)-4-(6-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate

Cat. No.: B2824114
CAS No.: 1439902-97-2
M. Wt: 348.418
InChI Key: ZOXSOJRBPNOZFU-SHTZXODSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl (1R*,4R*)-4-(6-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate is a useful research compound. Its molecular formula is C19H25FN2O3 and its molecular weight is 348.418. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

tert-Butyl (1R*,4R*)-4-(6-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

  • Molecular Formula : C19H25FN2O3
  • Molar Mass : Approximately 348.41 g/mol
  • Key Functional Groups :
    • Tert-butyl group
    • Cyclohexylcarbamate moiety
    • Fluorinated isoindoline structure

This combination of functional groups suggests a potential for diverse biological activities, particularly in the realm of drug development.

Biological Activity Overview

The biological activity of this compound is primarily linked to its isoindolinone structure, which has been associated with various pharmacological effects:

  • Antitumor Activity : Isoindolinone derivatives have shown promise in cancer treatment due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Anticonvulsant Properties : Some isoindolinone compounds exhibit anticonvulsant effects, making them candidates for epilepsy treatment.
  • Neuroprotective Effects : The cyclohexyl ring may enhance the neuroprotective properties of the compound, potentially aiding in the treatment of neurodegenerative diseases.

Research Findings and Case Studies

Several studies have investigated the biological activities of similar compounds, providing insights into the potential effects of this compound.

Table 1: Comparison of Biological Activities

Compound NameStructure FeaturesNotable Properties
Tert-butyl 4-(5-fluoroisoindolin)carbamateFluorinated isoindolineEnhanced metabolic stability
Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamateSimilar carbamate structureExhibits neuroprotective effects
Tert-butyl 4-(2-chloropyrimidin-5-yl)butanoateContains a pyrimidine ringPotential anticancer activity

Synthesis Methods

The synthesis of this compound can be approached through various organic chemistry methods, typically involving:

  • Formation of the Isoindolinone Core : This may involve cyclization reactions using appropriate precursors.
  • Introduction of the Tert-butyl Group : Commonly achieved through alkylation reactions.
  • Fluorination Steps : Utilizing reagents that introduce fluorine into the isoindoline structure.

Properties

IUPAC Name

tert-butyl N-[4-(5-fluoro-3-oxo-1H-isoindol-2-yl)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN2O3/c1-19(2,3)25-18(24)21-14-6-8-15(9-7-14)22-11-12-4-5-13(20)10-16(12)17(22)23/h4-5,10,14-15H,6-9,11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXSOJRBPNOZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)N2CC3=C(C2=O)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.